Tris(dimethylamido)gallium(III) (also known as Ga(NMe2)3) is a metalorganic compound commonly employed as a precursor in the synthesis of gallium-containing materials, particularly gallium nitride (GaN) [, , ]. This compound falls under the classification of metal amides, characterized by a metal center bonded to one or more amido ligands. Due to its volatility and reactivity, Tris(dimethylamido)gallium(III) is particularly well-suited for use in vapor deposition techniques, such as atomic layer deposition (ALD) [], to create thin films with precise control over thickness and uniformity.
Tris(dimethylamido)gallium(III) is a chemical compound with the formula Ga(NMe₂)₃. It is a gallium complex recognized for its significant role as a precursor in the deposition of gallium nitride films, which are essential in the semiconductor industry. This compound exhibits unique characteristics that make it suitable for various applications in materials science and electronics.
Tris(dimethylamido)gallium(III) belongs to the class of organometallic compounds, specifically categorized as a metal amide. It is part of a broader category of gallium precursors used in chemical vapor deposition processes.
The reaction requires careful control of conditions to ensure high yield and purity. The product can be purified through sublimation or recrystallization techniques. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Tris(dimethylamido)gallium(III) features a central gallium atom coordinated by three dimethylamide ligands. The molecular geometry around the gallium atom is typically trigonal pyramidal due to the presence of lone pairs on nitrogen atoms.
Tris(dimethylamido)gallium(III) undergoes several chemical reactions, including:
The stability of tris(dimethylamido)gallium(III) in dry air makes it suitable for use in controlled environments, such as chemical vapor deposition systems where moisture is minimized .
In atomic layer deposition processes, tris(dimethylamido)gallium(III) acts as a precursor that interacts with ammonia plasma to deposit gallium nitride films. The process involves self-limiting growth characteristics, where the growth rate per cycle saturates at specific pulse times for both the precursor and ammonia plasma.
During deposition at temperatures ranging from 130°C to 250°C, studies have shown that the growth per cycle (GPC) saturates at approximately 1.4 Å per cycle when optimal pulse times are used . This behavior indicates efficient surface chemistry between tris(dimethylamido)gallium(III) and ammonia plasma, allowing for high-quality film formation.
Tris(dimethylamido)gallium(III) has several scientific applications, particularly in:
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